molecular formula C19H30O2 B12505557 Stearidonic Acid methyl ester CAS No. 2348-88-1

Stearidonic Acid methyl ester

Cat. No.: B12505557
CAS No.: 2348-88-1
M. Wt: 290.4 g/mol
InChI Key: BIRKCHKCDPCDEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid methyl ester can be synthesized through the esterification of stearidonic acid with methanol. This process typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction of stearidonic acid from natural sources such as echium oil or black currant seed oil. The extracted stearidonic acid is then esterified using methanol in the presence of a catalyst. The resulting ester is purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Exposure to air and light.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Major Products Formed:

    Hydrolysis: Stearidonic acid and methanol.

    Oxidation: Peroxides and other oxidative products.

    Reduction: Saturated fatty acid methyl esters.

Mechanism of Action

Stearidonic acid methyl ester exerts its effects primarily through its conversion to eicosapentaenoic acid in the body. This conversion involves a series of desaturation and elongation reactions. Eicosapentaenoic acid then incorporates into cell membranes, influencing membrane fluidity and function. It also serves as a precursor for the synthesis of anti-inflammatory eicosanoids, which play a role in reducing inflammation and promoting cardiovascular health .

Comparison with Similar Compounds

  • Alpha-linolenic acid methyl ester
  • Eicosapentaenoic acid methyl ester
  • Docosahexaenoic acid methyl ester

Comparison: Stearidonic acid methyl ester is unique due to its intermediate position in the metabolic pathway of omega-3 fatty acids. Unlike alpha-linolenic acid, it is more readily converted to eicosapentaenoic acid, making it a more efficient source of this essential fatty acid. Compared to eicosapentaenoic acid and docosahexaenoic acid, stearidonic acid is less prone to oxidation, providing better stability in formulations .

Properties

CAS No.

2348-88-1

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3

InChI Key

BIRKCHKCDPCDEG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)OC

Origin of Product

United States

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